Perfluorodecalin

Description

This compound is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With this compound and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").

RN given refers to parent cpd without isomeric designation

Structure

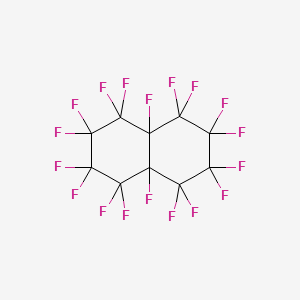

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Perfluorodecalin via the Fowler Process

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of perfluorodecalin (PFD), a fully fluorinated derivative of decalin, through the well-established Fowler process. PFD's remarkable chemical and biological inertness, coupled with its high gas-dissolving capacity, has made it a valuable compound in various biomedical and industrial applications, including as a component of artificial blood substitutes and as a contrast agent in medical imaging. This document provides a thorough overview of the synthesis, including detailed experimental protocols, quantitative data, and visualizations of the process workflow and underlying chemical principles.

Introduction to the Fowler Process

The Fowler process is a cornerstone of industrial organofluorine chemistry, developed to overcome the challenges of direct fluorination with elemental fluorine, which is often too reactive and can lead to the degradation of the hydrocarbon backbone.[1] This vapor-phase method utilizes a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃), as a fluorinating agent to replace all hydrogen atoms in a hydrocarbon with fluorine atoms.[1] For the synthesis of this compound, the starting material is typically decalin or its partially hydrogenated precursor, tetralin.[2]

The overall process can be summarized in two key stages:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at elevated temperatures to produce the active fluorinating agent, cobalt(III) fluoride.[1]

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over a heated bed of CoF₃, where the hydrogen atoms are systematically replaced by fluorine atoms, yielding the desired perfluorocarbon and hydrogen fluoride (HF) as a byproduct. The CoF₃ is reduced back to CoF₂ in the process.[1]

Reaction Mechanism and Signaling Pathway

The fluorination of hydrocarbons via the Fowler process is understood to proceed through a single-electron transfer (SET) mechanism, which involves the formation of a carbocation intermediate. This reactive intermediate can be susceptible to rearrangements, which can result in a mixture of isomeric products.

Below is a conceptual representation of the reaction pathway for the fluorination of a C-H bond in decalin using the Fowler process.

Caption: Conceptual diagram of the single-electron transfer mechanism in the Fowler process.

Experimental Protocols

While specific industrial parameters are often proprietary, the following sections outline the general experimental procedures for the synthesis of this compound via the Fowler process, based on principles described in the scientific literature and patents.

Preparation of Cobalt(III) Fluoride

The active fluorinating agent, CoF₃, is prepared by passing elemental fluorine, typically diluted with an inert gas such as nitrogen, over anhydrous cobalt(II) chloride or cobalt(II) fluoride at elevated temperatures.

Experimental Setup:

-

A tubular reactor made of a material resistant to fluorine and high temperatures (e.g., nickel or Monel).

-

A furnace capable of maintaining temperatures in the range of 250-400°C.

-

Gas flow controllers for fluorine and nitrogen.

-

A system for trapping unreacted fluorine and hydrogen fluoride.

Procedure:

-

Anhydrous CoCl₂ or CoF₂ is placed in the reactor.

-

The reactor is heated to the desired temperature (e.g., 250°C).

-

A stream of fluorine gas, diluted with nitrogen, is passed through the reactor.

-

The reaction is complete when the exit gas stream no longer contains unreacted fluorine, indicating the full conversion of Co(II) to Co(III).

Vapor-Phase Fluorination of Decalin

The perfluorination of decalin is carried out by passing decalin vapor, carried by an inert gas, over the prepared CoF₃ bed.

Experimental Setup:

-

A tubular reactor containing the CoF₃ catalyst bed.

-

A furnace to heat the reactor to the reaction temperature.

-

A vaporizer to generate decalin vapor at a controlled rate.

-

A condenser system to collect the crude this compound product and HF.

-

A scrubbing system to neutralize the acidic byproducts.

Procedure:

-

The reactor containing CoF₃ is heated to the reaction temperature, typically in the range of 300-400°C.

-

A stream of nitrogen is passed through the vaporizer containing decalin to carry the hydrocarbon vapor into the reactor.

-

The fluorination reaction occurs as the decalin vapor passes over the CoF₃ bed.

-

The product stream, containing this compound, partially fluorinated intermediates, hydrogen fluoride, and nitrogen, exits the reactor.

-

The stream is passed through a condenser to liquefy the organic products and HF.

-

The crude product is collected and subsequently purified.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes typical ranges for key parameters based on available literature.

| Parameter | Value | Reference |

| CoF₃ Regeneration Temperature | 250 - 400 °C | |

| Fluorination Temperature | 300 - 400 °C | |

| Starting Material | Decalin or Tetralin | |

| Catalyst | Cobalt(III) Fluoride (CoF₃) | |

| Product Yield | Variable, dependent on conditions | - |

| Byproducts | Hydrogen Fluoride (HF), partially fluorinated compounds, isomeric PFDs |

Experimental and Process Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound via the Fowler process.

Caption: Workflow diagram for the synthesis and purification of this compound.

Purification of this compound

The crude product from the Fowler process is a mixture containing this compound (as cis and trans isomers), partially fluorinated compounds, and hydrogen fluoride. Purification typically involves the following steps:

-

Neutralization and Washing: The acidic hydrogen fluoride is removed by washing the crude product with a dilute aqueous base (e.g., sodium carbonate solution) followed by water.

-

Fractional Distillation: The organic layer is then subjected to fractional distillation to separate the this compound isomers from any remaining starting material and partially fluorinated byproducts. The different boiling points of the components allow for their separation.

Conclusion

The Fowler process remains a vital industrial method for the synthesis of perfluorocarbons like this compound. Its ability to achieve complete fluorination of hydrocarbons in a controlled manner is a significant advantage over direct fluorination. While the process involves harsh conditions and the use of elemental fluorine for catalyst regeneration, it provides a reliable route to high-purity this compound, a compound with critical applications in medicine and industry. Further research into optimizing catalyst performance and reactor design can lead to improved efficiency and sustainability of this important process.

References

A Technical Guide to the Physicochemical Properties of Perfluorodecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (PFD) is a synthetic, biologically inert fluorocarbon liquid renowned for its remarkable capacity to dissolve respiratory gases such as oxygen and carbon dioxide.[1][2][3][4] Chemically, it is a derivative of decalin (C₁₀H₁₈) where all hydrogen atoms have been substituted with fluorine atoms, resulting in the molecular formula C₁₀F₁₈.[5] This complete fluorination imparts exceptional chemical and thermal stability, as well as hydrophobicity and lipophobicity. These unique properties have made this compound a subject of intense research and a component in various biomedical and biotechnological applications, including as a blood substitute, in liquid ventilation, for oxygenating cell cultures, and in ophthalmology.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its application workflow in cell culture.

Core Physicochemical Properties

The physicochemical characteristics of this compound are central to its functionality, particularly its high density and exceptional gas-dissolving capabilities. These properties are summarized in the tables below. It is important to note that this compound exists as cis and trans isomers, which have very similar properties, though a notable difference exists in their melting points. Commercial preparations are typically a mixture of these isomers.

Table 1: General and Physical Properties of this compound

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₀F₁₈ | - | - | |

| Molecular Weight | 462.08 | g/mol | - | |

| Appearance | Clear, colorless liquid | - | Ambient | |

| Density | 1.908 | g/mL | 25 °C | |

| 1.917 | g/mL | - | ||

| 1.93 | g/mL | 25 °C | ||

| 1.941 | g/mL | 20 °C | ||

| Boiling Point | 142 | °C | (lit.) | |

| 140 | °C | - | ||

| 141-143 | °C | (lit.) | ||

| Melting Point | -10 | °C | (lit., mixture) | |

| -6.7 | °C | (50/50 mixture) | ||

| -5 | °C | - | ||

| -3.6 | °C | (cis-isomer) | ||

| +18 | °C | (trans-isomer) | ||

| Refractive Index | 1.313 | nD | 20 °C | |

| 1.3145 | nD | 20 °C | ||

| 1.31 | nD | 25 °C |

Table 2: Thermodynamic and Fluid Dynamic Properties of this compound

| Property | Value | Units | Conditions | Source(s) |

| Vapor Pressure | 6.25 | torr | 25 °C | |

| 6.8 | mmHg | 25 °C | ||

| 8.8 | hPa | 25 °C | ||

| 0.88 | kPa | - | ||

| Vapor Density | 16 | (air=1) | - | |

| 17.5 | (vs air) | - | ||

| Surface Tension | 19.3 | dynes/cm | 25 °C | |

| 17.6 | mN/m | - | ||

| Viscosity, Kinematic | 2.94 | cSt | 25 °C | |

| 2.63 | mm²/s | - | ||

| 2.66 | mm²/s | - | ||

| Viscosity, Dynamic | 5.1 | mPa·s | - | |

| 5.412 | mPa·s | 298 K (25 °C) | ||

| Heat of Vaporization | 16.1 | cal/g | - | |

| 78.7 | kJ/kg | @ boiling point | ||

| Specific Heat | 1.05 | kJ/kg·K | - |

Table 3: Solubility Properties of this compound

| Property | Value | Units | Conditions | Source(s) |

| Oxygen (O₂) Solubility | 49 | mL O₂ / 100 mL | 25 °C | |

| 403 | mL O₂ / L | 25 °C, 1 atm | ||

| Carbon Dioxide (CO₂) Solubility | ~4x O₂ solubility | - | - | |

| Water Solubility | Insoluble (10 ppm) | - | - | |

| Solubility in other solvents | Soluble in aliphatic and chlorinated hydrocarbons | - | - | |

| Octanol/Water Partition Coefficient (log Kow) | 5.7 | - | - |

Experimental Protocols

The accurate determination of the physicochemical properties listed above relies on standardized and precise experimental methodologies. Below are detailed protocols for measuring several key properties of this compound.

Density Measurement

The density of liquid this compound is typically measured using a vibrating tube densimeter .

-

Principle: This method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Methodology:

-

Calibration: The instrument is first calibrated using two substances with precisely known densities, such as dry air and ultrapure water, at the measurement temperature.

-

Sample Introduction: A small, degassed sample of this compound is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.

-

Measurement: The U-tube is set into undamped oscillation. The instrument's electronics measure the resonant frequency of the tube filled with the sample.

-

Calculation: The density is automatically calculated by the instrument's software based on the measured frequency and the calibration data. Measurements are typically performed over a range of temperatures (e.g., 293 to 333 K) to determine the temperature dependence of the density.

-

Viscosity Measurement

Both kinematic and dynamic viscosity can be determined. A common method for perfluorocarbons is using a calibrated glass capillary viscometer , such as an Ubbelohde viscometer.

-

Principle: This technique measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of the viscometer. This flow time is proportional to the kinematic viscosity.

-

Methodology:

-

Apparatus Setup: An Ubbelohde viscometer is placed in a constant temperature water bath to ensure thermal stability (e.g., ±0.01 K).

-

Sample Loading: A precise volume of this compound is introduced into the viscometer.

-

Thermal Equilibration: The sample is allowed to thermally equilibrate with the bath for a set period.

-

Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two calibrated marks is measured accurately using an automatic measuring unit or a stopwatch.

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where 'K' is the viscometer constant and 't' is the average flow time.

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

-

Surface Tension Measurement

The pendant drop method is a widely used technique for determining the surface tension of liquids like this compound.

-

Principle: This optical method involves analyzing the shape of a drop of liquid suspended from the end of a capillary. The shape of the drop is determined by the balance between surface tension and gravity.

-

Methodology:

-

Apparatus: A syringe with a flat-tipped needle is used to form a pendant drop of this compound inside a thermostatically controlled chamber. A high-resolution camera captures the profile of the drop.

-

Image Acquisition: An image of the stable, symmetric pendant drop is captured.

-

Shape Analysis: The profile of the drop is analyzed using specialized software. The software fits the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

-

Calculation: The surface tension is calculated from the best fit of the theoretical curve to the experimental drop profile.

-

Gas Solubility Measurement

The solubility of gases like oxygen in this compound can be measured using a saturation method .

-

Principle: A known volume of the degassed liquid is saturated with the gas at a constant temperature and pressure. The amount of gas that dissolves in the liquid is then measured.

-

Methodology:

-

Degassing: The this compound sample is thoroughly degassed to remove any dissolved gases. This can be achieved through vacuum application, sonication, or sparging with an inert gas.

-

Apparatus: The experiment is conducted in a thermostatically controlled apparatus, often consisting of a calibrated dissolution cell connected to a gas line and a manometer.

-

Saturation: The degassed this compound is introduced into the dissolution cell. The gas to be studied (e.g., pure oxygen) is then bubbled through or brought into contact with the liquid, which is stirred to facilitate saturation until equilibrium is reached.

-

Volume Measurement: The volume of gas absorbed by the liquid is measured precisely, often by monitoring the change in volume or pressure in the gas phase using the manometer.

-

Calculation: The solubility is typically expressed as the Ostwald coefficient or in units of mL of gas per 100 mL of liquid at standard temperature and pressure (STP).

-

Visualizations: Application Workflow

This compound's high oxygen solubility makes it an invaluable tool for enhancing oxygen delivery in cell culture systems, particularly for high-density cultures or cells with high oxygen demand. The following diagram illustrates a typical experimental workflow for this application.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. f2chemicals.com [f2chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorodecalin Cis-Trans Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is a synthetic fluorocarbon with a high capacity for dissolving respiratory gases, rendering it a substance of significant interest in various medical and biotechnological applications. PFD exists as two stable stereoisomers, cis- and trans-perfluorodecalin, which arise from the relative orientation of the fluorine atoms at the bridgehead carbon atoms. While both isomers are chemically and biologically inert, they exhibit subtle but important differences in their physicochemical properties. This technical guide provides a comprehensive overview of the core differences between cis- and trans-perfluorodecalin, presenting quantitative data, detailed experimental protocols for their characterization, and a discussion of their biological implications.

Introduction

This compound (C₁₀F₁₈) is a colorless, odorless, and chemically stable liquid with a remarkable ability to physically dissolve large volumes of gases, including oxygen and carbon dioxide.[1] This property has led to its investigation and use in applications such as artificial blood substitutes, liquid ventilation, drug delivery, and as a component in cosmetics.[1][2] PFD is manufactured through the Fowler process, which involves the fluorination of tetralin or decalin using cobalt(III) fluoride. This process typically yields a mixture of the cis and trans isomers.[1] The separation and characterization of these isomers are crucial for understanding their behavior in various applications and for ensuring product consistency. This guide focuses on elucidating the key distinctions between these two isomers.

Physicochemical Properties of cis- and trans-Perfluorodecalin

While the cis and trans isomers of this compound share many similarities due to their identical chemical formula and molecular weight, their different spatial arrangements lead to notable differences in their physical properties. The most significant of these is the melting point.[1]

Comparative Data

The following tables summarize the key quantitative differences in the physicochemical properties of cis- and trans-perfluorodecalin.

Table 1: General Physicochemical Properties

| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Isomer ratio not specified unless stated) |

| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ | C₁₀F₁₈ |

| Molecular Weight | 462.08 g/mol | 462.08 g/mol | 462.08 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | ~142 °C | ~142 °C | 142 °C |

| Melting Point | -3.6 °C | +18 °C | -6.7 °C (50/50 mixture) |

| Refractive Index (n20/D) | Not specified | Not specified | 1.3145 |

| Vapor Density (vs air) | Not specified | Not specified | 17.5 |

Table 2: Temperature-Dependent Density

| Temperature (°C) | cis-Perfluorodecalin Density (g/cm³) | trans-Perfluorodecalin Density (g/cm³) |

| 20 | 1.9572 | - |

| 25 | 1.9443 | 1.9463 |

| 30 | 1.9314 | 1.9332 |

| 35 | 1.9185 | 1.9201 |

| 40 | 1.9056 | 1.9070 |

| 45 | 1.8927 | 1.8939 |

| 50 | 1.8798 | 1.8808 |

| 55 | 1.8669 | 1.8677 |

| 60 | 1.8540 | 1.8546 |

Data sourced from a 2023 study by MDPI.

Table 3: Temperature-Dependent Dynamic Viscosity

| Temperature (°C) | cis-Perfluorodecalin Dynamic Viscosity (mPa·s) | trans-Perfluorodecalin Dynamic Viscosity (mPa·s) |

| 20 | 6.44 | - |

| 25 | 5.51 | 5.67 |

| 30 | 4.78 | 4.90 |

| 35 | 4.19 | 4.28 |

| 40 | 3.71 | 3.77 |

| 45 | 3.31 | 3.35 |

| 50 | 2.97 | 3.00 |

| 55 | 2.69 | 2.70 |

| 60 | 2.44 | 2.44 |

Data sourced from a 2023 study by MDPI.

Table 4: Gas Solubility in this compound (Isomer Mixture)

| Gas | Solubility |

| Oxygen (O₂) | 49 mL of O₂ per 100 mL of PFD at 25 °C and STP |

| Carbon Dioxide (CO₂) | Solubility of CO₂ in this compound is noted to be lower than in linear perfluoroalkanes like perfluoro-n-octane. |

Experimental Protocols for Isomer Characterization

The accurate characterization and quantification of cis- and trans-perfluorodecalin isomers are critical for research and quality control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound.

-

Methodology:

-

Sample Preparation: Samples, which can include pure mixtures or biological matrices like blood, are prepared. For blood samples, a liquid-liquid extraction is typically performed.

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., CP-select 624 CB). The separation of the cis and trans isomers is achieved based on their slight differences in boiling points and interaction with the stationary phase of the column.

-

Mass Spectrometry Detection: As the separated isomers elute from the GC column, they enter a mass spectrometer. Electron impact ionization is commonly used, and the resulting fragmentation patterns are analyzed. Specific ions can be monitored for quantification.

-

-

Workflow Diagram:

GC-MS workflow for this compound isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly useful for distinguishing between the cis and trans isomers of this compound due to the different chemical environments of the fluorine atoms in each isomer.

-

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired on an NMR spectrometer.

-

Spectral Analysis: The chemical shifts and coupling constants of the fluorine signals are analyzed. The cis and trans isomers exhibit distinct patterns in their ¹⁹F NMR spectra, allowing for their identification and relative quantification. The ¹³C NMR spectra of the two isomers are quite similar.

-

-

Logical Relationship Diagram:

Logic of using ¹⁹F NMR for isomer identification.

Biological Implications and Signaling Pathways

A significant body of literature asserts that this compound, in both its cis and trans forms, is chemically and biologically inert. This inertness is a key attribute for its use in biomedical applications, as it is not expected to interfere with biological processes.

Biocompatibility and Cytotoxicity

Studies on the biocompatibility of this compound have generally shown it to be well-tolerated. However, it is important to note that most of this research has been conducted on mixtures of the isomers or on emulsions containing this compound. For instance, a study on the perfluorocarbon emulsion Fluosol-DA, which contains this compound, reported cytotoxic effects and growth inhibition in cultured human cells. These effects, however, are likely attributable to the emulsion components or the overall formulation rather than the this compound molecule itself.

There is a notable lack of studies directly comparing the cytotoxicity or biocompatibility of the pure cis and trans isomers of this compound. Given their high degree of chemical inertness, significant differences in their direct biological activity are not anticipated.

Interaction with Cellular Membranes and Signaling Pathways

Due to their lipophobic nature, perfluorocarbons, including this compound, do not readily partition into biological membranes. Their primary biological role in applications like artificial blood is as a passive carrier of dissolved gases.

To date, there is no evidence in the scientific literature to suggest that the cis or trans isomers of this compound differentially affect or activate any specific cellular signaling pathways. Their inert nature precludes direct interaction with receptors or enzymes that would typically initiate such cascades.

-

Signaling Pathway Diagram (Illustrating Inertness):

Conceptual diagram of this compound's biological inertness.

Conclusion

The cis and trans isomers of this compound, while chemically very similar, exhibit key differences in their physical properties, most notably their melting points. The ability to separate and characterize these isomers using techniques like GC-MS and ¹⁹F NMR is essential for their application in research and product development. While this compound as a whole is considered biologically inert, further research into the specific biological interactions, if any, of the pure cis and trans isomers would be beneficial for a more complete understanding of this important fluorocarbon. Currently, there is no evidence to suggest any differential effects of the isomers on cellular signaling pathways. The choice of isomer or isomeric mixture for a particular application may be guided by the desired physical properties, such as the state of the substance at a given temperature.

References

The Intricate Dance of Gases: A Technical Guide to the Mechanism of Oxygen Dissolution in Perfluorodecalin

For Researchers, Scientists, and Drug Development Professionals

Perfluorodecalin (PFD), a synthetic fluorocarbon, has garnered significant interest within the scientific and medical communities for its remarkable capacity to dissolve and transport respiratory gases, most notably oxygen. This property has positioned it as a critical component in various biomedical applications, including as a potential artificial blood substitute, in liquid ventilation, and for enhanced oxygen delivery to tissues. This in-depth technical guide elucidates the core mechanism of oxygen dissolution in this compound, providing a comprehensive overview of the underlying physical chemistry, quantitative solubility data, and the experimental methodologies used to determine these properties.

The Physicochemical Basis of High Oxygen Solubility

The exceptional ability of this compound to dissolve large volumes of oxygen is not a result of chemical binding, as is the case with hemoglobin in red blood cells, but rather a purely physical phenomenon governed by its unique molecular structure and intermolecular forces.[1][2] The dissolution process is driven by the creation of transient cavities within the liquid PFD that can accommodate gas molecules.[2][3]

The key to this high gas solubility lies in the properties of the fluorine atoms that completely saturate the decalin carbon backbone.[4] Fluorine is the most electronegative element, leading to strong, stable carbon-fluorine (C-F) bonds. This high electronegativity, however, also results in a very low polarizability of the fluorine atoms and, consequently, the entire PFD molecule.

This low polarizability leads to exceptionally weak van der Waals forces, the primary intermolecular interactions in non-polar liquids, between PFD molecules. These feeble intermolecular forces mean that the PFD molecules are not held together as tightly as in other liquids like water, which exhibits strong hydrogen bonding. The result is a liquid with a "gas-like" fluid character, where the energy required to create cavities for gas molecules is significantly lower. Oxygen, being a non-polar molecule itself, can then readily occupy these cavities.

The dissolution of oxygen in this compound follows Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. This linear relationship, devoid of the saturation kinetics seen with chemical binding, is a crucial characteristic for its application in oxygen transport.

Quantitative Analysis of Oxygen Solubility

The capacity of this compound to dissolve oxygen is significantly higher than that of water and other liquids. The following tables summarize key quantitative data related to the physical properties of this compound and its oxygen solubility.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀F₁₈ | |

| Molecular Weight | 462.08 g/mol | |

| Density (at 25°C) | 1.908 - 1.941 g/mL | |

| Boiling Point | 142 °C | |

| Melting Point | -5 °C to -10 °C (mixture of isomers) | |

| Viscosity (at 25°C) | 5.1 mPa·s | |

| Surface Tension (at 25°C) | 17.6 mN/m | |

| Solubility in Water | ~10 ppm |

Table 2: Oxygen Solubility in this compound and Other Solvents

| Solvent | Oxygen Solubility (mL O₂ / 100 mL solvent at 25°C, 1 atm) | Molar Oxygen Solubility (mM at STP) | Reference |

| This compound | 40 - 49 | ~44 | |

| Water | ~2.8 | ~2.2 | |

| Blood Plasma | ~0.3 | - | |

| Whole Blood | ~20 | - |

Experimental Determination of Oxygen Solubility

The accurate measurement of oxygen solubility in this compound is crucial for its application in research and development. The most commonly cited method is the saturation method .

Principle of the Saturation Method

The saturation method involves saturating a known volume of the liquid (this compound) with the gas (oxygen) at a specific temperature and pressure. The amount of gas absorbed by the liquid is then determined. This can be achieved through various analytical techniques, including manometric, volumetric, or chromatographic methods.

General Experimental Protocol

While specific instrumentation may vary, the general steps for determining oxygen solubility in this compound using a saturation method are as follows:

-

Degassing the Solvent: The this compound is first thoroughly degassed to remove any dissolved gases. This can be achieved by methods such as vacuum application, sonication, or sparging with an inert gas like nitrogen or helium.

-

Saturation: A known volume of the degassed this compound is placed in a thermostatically controlled vessel. The vessel is then filled with pure oxygen at a known, constant pressure. The liquid is agitated (e.g., by stirring or shaking) to ensure complete saturation and equilibrium between the gas and liquid phases. The temperature and pressure are carefully monitored and maintained.

-

Quantification of Dissolved Gas: Once equilibrium is reached, the amount of dissolved oxygen is measured. This can be done in several ways:

-

Volumetric/Manometric Measurement: The volume of gas absorbed by the liquid can be determined by measuring the change in volume or pressure of the gas phase in a closed system of known volume.

-

Extraction and Analysis: The dissolved oxygen can be extracted from the this compound (e.g., by vacuum extraction or sparging with a carrier gas) and then quantified using techniques like gas chromatography (GC) or mass spectrometry (MS).

-

Enzymatic Methods: For perfluorocarbon emulsions, enzymatic methods have been developed. These methods utilize an oxygen-consuming enzymatic reaction (e.g., glucose oxidase) where the consumption of a substrate is stoichiometrically related to the amount of dissolved oxygen.

-

-

Calculation: The solubility is then calculated and often expressed as the Ostwald coefficient, Bunsen coefficient, or in terms of mole fraction or concentration (e.g., mL of gas per 100 mL of liquid).

Visualizing the Core Concepts

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Oxygen Dissolution in this compound.

Caption: Experimental Workflow for Oxygen Solubility Measurement.

Caption: Factors Influencing Oxygen Solubility in this compound.

Conclusion

The high oxygen-dissolving capacity of this compound is a direct consequence of its unique molecular properties, primarily the low polarizability imparted by its fluorine atoms. This leads to weak intermolecular forces, facilitating the physical dissolution of large quantities of oxygen in a manner proportional to the partial pressure of the gas. Understanding this fundamental mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of this compound-based technologies in medicine and beyond. This guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage the remarkable gas-carrying capabilities of this fluorocarbon.

References

Whitepaper: The Pivotal Role of Van der Waals Forces in Perfluorodecalin-Mediated Oxygen Transport

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorocarbons (PFCs), and specifically Perfluorodecalin (PFD), have garnered significant interest as artificial oxygen carriers due to their remarkable capacity to physically dissolve large volumes of respiratory gases.[1][2] Unlike biological carriers like hemoglobin which rely on chemical coordination, the efficacy of PFD stems from its unique physicochemical properties, governed by the nature of the carbon-fluorine bond. This technical guide delves into the core scientific principles underpinning this capability, focusing on the critical role of weak intermolecular Van der Waals forces. It provides a comprehensive overview of the molecular interactions, quantitative comparisons of oxygen solubility, detailed experimental protocols for its measurement, and the logical framework of its transport mechanism.

The Physicochemical Foundation: Carbon-Fluorine Bonds and Intermolecular Forces

The exceptional gas-dissolving capacity of PFD is a direct consequence of the electronic structure and spatial arrangement of fluorine atoms replacing hydrogen in its hydrocarbon scaffold.[3][4]

-

High Electronegativity and Low Polarizability: Fluorine is the most electronegative element, leading to highly polar and exceptionally strong C-F bonds (~485 kJ mol⁻¹).[3] This intense polarity, however, is symmetrically distributed across the molecule, rendering the overall PFD molecule non-polar. Crucially, the tightly held electrons in the fluorine atoms result in extremely low polarizability.

-

Weak Intermolecular Interactions: Intermolecular forces, which dictate the cohesion of molecules in a liquid, are exceptionally weak in PFD. Because PFD is non-polar, the dominant intermolecular forces are London dispersion forces, a type of Van der Waals force that arises from temporary fluctuations in electron distribution. The low polarizability of fluorine atoms significantly weakens these forces.

-

High Free Volume: The combination of bulky fluorine atoms forcing the carbon backbone into a rigid, helical structure and the very weak cohesive forces between PFD molecules results in a liquid with significant interstitial spaces or "free volume". It is within these molecular cavities that gas molecules like oxygen can be physically accommodated without chemical binding. This makes liquid PFCs behave almost like ideal, gas-like fluids, explaining their high gas solubility.

This is in stark contrast to water, where strong hydrogen bonds create a more structured liquid with less free volume, or hydrocarbon oils, which have stronger Van der Waals forces, both resulting in significantly lower oxygen solubility.

The Mechanism of Oxygen Dissolution and Transport

Oxygen transport by PFD is a process of physical dissolution governed by Henry's Law, which states that the amount of dissolved gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. This linear relationship is fundamentally different from the cooperative, sigmoidal binding curve of hemoglobin.

The process involves:

-

Oxygen Loading: In an environment with high partial pressure of oxygen (pO₂), such as the lungs, oxygen molecules readily move into the free volume within the liquid PFD.

-

Transport: The PFD emulsion, carrying the dissolved oxygen, circulates through the bloodstream.

-

Oxygen Unloading: In tissues with low pO₂, a steep concentration gradient is established. The dissolved oxygen passively diffuses out of the PFD and into the tissues, following the principles of partial pressure equilibrium.

This purely physical mechanism, mediated by weak Van der Waals interactions, allows for efficient and rapid gas exchange.

Quantitative Data & Comparative Analysis

The superior oxygen-carrying capacity of PFD is evident when compared to other liquids. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound (PFD)

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₀F₁₈ | |

| Molar Mass | 462.08 g/mol | |

| Density | ~1.92 g/cm³ | |

| Boiling Point | 142 °C | |

| Vapor Pressure | 13.6 mmHg at 37 °C |

| Solubility in Water | ~10 ppm | |

Table 2: Comparative Solubility of Oxygen in Various Media

| Medium | Oxygen Solubility (mL O₂ / 100 mL liquid) | Conditions | Reference(s) |

|---|---|---|---|

| This compound (PFD) | ~40-49 mL | 25-37 °C, 1 atm | **** |

| Perfluorooctyl Bromide (PFOB) | ~53 mL | 37 °C, 1 atm | |

| Water | ~0.9-1.0 mL | 37 °C, 1 atm |

| Human Blood | ~20 mL | 37 °C, 1 atm | |

Note: Oxygen solubility in PFCs can be expressed in various units. The values presented are for direct comparison.

Experimental Protocols for Measuring Oxygen Solubility

Accurately quantifying the dissolved oxygen content in PFC emulsions is critical for their development and quality control. Standard dissolved oxygen meters used for aqueous solutions are often inaccurate for PFCs because the oxygen partitioning between the sample and the electrode's membrane is drastically different. Therefore, specialized methods are required.

Saturation Method

This physical method is considered a primary technique for determining gas solubility.

Methodology:

-

Degassing: A known volume of the PFC liquid is thoroughly degassed to remove all dissolved gases. This is typically achieved by boiling under a vacuum.

-

Saturation: The degassed liquid is brought into contact with pure oxygen gas in a sealed, temperature-controlled vessel.

-

Equilibration: The system is agitated (e.g., stirred or shaken) for a sufficient period to ensure that the liquid becomes fully saturated with oxygen and equilibrium is reached between the gas and liquid phases.

-

Volume Measurement: The volume of oxygen gas that has dissolved into the liquid is determined by measuring the change in the volume of the gas phase at a constant pressure.

-

Calculation: The solubility is calculated and often expressed as the Ostwald coefficient, which relates the concentration of the dissolved gas in the liquid to its concentration in the gas phase at equilibrium.

Enzymatic Method

This biochemical assay offers a reliable alternative and is well-suited for opaque emulsions. It leverages the oxygen-dependent oxidation of glucose catalyzed by glucose oxidase.

Methodology:

-

Sample Preparation: A sample of the oxygen-saturated PFC emulsion is placed in a sealed, temperature-controlled microchamber.

-

Enzyme Solution: An enzyme solution containing glucose oxidase (GO) and horseradish peroxidase (HRP) is prepared. A chromogenic substrate that reacts with the products of the enzymatic reaction is also included.

-

Reaction Initiation: The enzyme solution is injected into the chamber, initiating the consumption of dissolved oxygen via the following reactions:

-

Glucose + O₂ --(Glucose Oxidase)--> Gluconic Acid + H₂O₂

-

H₂O₂ + Chromogen --(Peroxidase)--> Oxidized Chromogen (Colored) + H₂O

-

-

Measurement: The reaction is allowed to proceed until all oxygen is consumed. The amount of oxidized, colored chromogen produced is directly proportional to the initial amount of dissolved oxygen. This is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantification: The oxygen concentration is determined by comparing the sample's absorbance to a standard calibration curve.

Conclusion

The capacity of this compound to serve as an effective oxygen carrier is not a result of complex chemical interactions but is fundamentally rooted in the principles of physical chemistry. The unique electron configuration of the fluorine atom dictates the properties of the C-F bond, which in turn leads to exceptionally weak intermolecular Van der Waals forces. This creates a liquid structure with a high capacity for physically dissolving gases. For researchers in drug development and related scientific fields, a firm grasp of this underlying mechanism—from the quantum characteristics of fluorine to the macroscopic behavior described by Henry's Law—is essential for the rational design, optimization, and application of PFC-based oxygen therapeutics.

References

Perfluorodecalin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, molecular structure, and diverse applications of Perfluorodecalin (PFD), a fluorocarbon with significant utility in biomedical research and pharmaceutical development.

This compound (PFD) is a synthetic, biologically inert fluorocarbon liquid renowned for its high gas-dissolving capacity, particularly for oxygen and carbon dioxide.[1][2] This unique property, combined with its chemical stability and biocompatibility, has established PFD as a valuable tool in a wide range of scientific and medical applications, from advanced microscopy and cell culture to its use as a component in artificial blood substitutes and for organ preservation. This technical guide provides a detailed overview of its core characteristics, experimental applications, and safety profile.

Core Chemical and Physical Properties

This compound is a derivative of decalin where all hydrogen atoms have been substituted with fluorine atoms.[1][3] This complete fluorination imparts exceptional chemical and thermal stability.[1]

CAS Number: 306-94-5

Molecular Formula: C₁₀F₁₈

The molecular structure of this compound is characterized by two fused six-membered rings. It exists as two stereoisomers, cis and trans, which have similar physical properties but differ notably in their melting points.

| Property | Value | Reference(s) |

| Molecular Weight | 462.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | ~1.941 g/mL at 20-25°C | |

| Boiling Point | 142 °C | |

| Melting Point | cis-isomer: -3.6 °C; trans-isomer: +18 °C; 50/50 mixture: -6.7 °C | |

| Solubility in Water | ~10 ppm | |

| Refractive Index | ~1.313 - 1.3145 (at 20°C) | |

| Oxygen Solubility | ~49 mL of O₂ per 100 mL of PFD (at 25°C, 1 atm) | |

| Surface Tension | ~17.6 mN/m | |

| Viscosity | ~5.1 mPa·s |

Molecular Structure and Isomerism

This compound's structure is based on the decahydronaphthalene carbon framework. The exhaustive fluorination results in a highly stable molecule. The presence of cis and trans isomers arises from the relative orientation of the fluorine atoms at the bridgehead carbon atoms. Both isomers are chemically and biologically inert.

References

- 1. A simple method for imaging Arabidopsis leaves using this compound as an infiltrative imaging medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound allows resuspension and prevents sediment solidification of extended-release drug formulations in primary packaging - PMC [pmc.ncbi.nlm.nih.gov]

Perfluorodecalin's Refractive Index: A Technical Guide to Achieving Optical Clarity in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the refractive index of Perfluorodecalin (PFD) and its critical role in achieving optical clarity for advanced scientific imaging and analysis. This compound, a fluorocarbon derivative of decalin, is a chemically and biologically inert liquid renowned for its ability to dissolve large amounts of gases.[1] Its unique optical properties, particularly its refractive index, make it an invaluable tool in various research and development applications, including high-resolution microscopy and as a component in drug delivery systems.[1][2]

Understanding the Refractive Index and its Importance

The refractive index of a material is a dimensionless number that describes how fast light travels through that material.[3] Standard measurements are typically taken at the sodium D line, which has a wavelength of 589 nanometers.[3] When light passes from one medium to another with a different refractive index, it changes direction, a phenomenon known as refraction. In biological imaging, a significant mismatch in the refractive indices of the mounting medium and the tissue sample can lead to light scattering, which degrades image quality, reduces resolution, and limits the depth of tissue that can be effectively visualized.

This compound's utility as an optical clearing agent stems from its refractive index being closer to that of biological tissues than air. By displacing air in porous samples, PFD minimizes light scattering at tissue-air interfaces, thereby enhancing image clarity and enabling deeper tissue imaging.

Optical and Physical Properties of this compound

This compound is a clear, colorless, and odorless liquid with a suite of physical properties that make it suitable for optical applications. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Refractive Index (n20/D) | 1.313 - 1.3145 | |

| Chemical Formula | C₁₀F₁₈ | |

| Appearance | Clear, colorless liquid | |

| Density (at 25°C) | 1.908 - 1.941 g/mL | |

| Boiling Point | 142 °C | |

| Melting Point | -10 °C to -5 °C | |

| Solubility in Water | 10 ppm | |

| Vapor Density | 17.5 (vs air) | |

| Viscosity (Dynamic) | 5.10 mPa/s |

Experimental Protocol: Measuring the Refractive Index of this compound

The refractive index of a liquid like this compound can be accurately measured using an Abbé refractometer. This instrument measures the critical angle of total internal reflection between a prism of known high refractive index and the sample liquid.

Materials:

-

Abbé refractometer

-

This compound sample

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or other suitable cleaning solvent

-

Constant temperature water bath (for temperature-dependent measurements)

Procedure:

-

Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.

-

Cleaning: Thoroughly clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a lint-free tissue to remove any residue.

-

Sample Application: Using a clean dropper, apply a few drops of this compound onto the surface of the refracting prism.

-

Prism Closure: Gently close the prisms to spread the liquid into a thin, uniform film.

-

Illumination: Adjust the light source to illuminate the prisms.

-

Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Measurement: Rotate the knob that adjusts the prism angle until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. For instruments with a compensator for chromatic dispersion, adjust it to eliminate any color fringing at the boundary.

-

Temperature Control: For precise measurements, connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C). Allow the instrument and sample to equilibrate before taking a reading.

-

Cleaning: After the measurement, open the prisms and clean the surfaces thoroughly.

Application in Optical Clearing for Microscopy

This compound has been effectively used to enhance the resolution of in vivo confocal microscopy of plant tissues, such as Arabidopsis thaliana mesophyll. Mounting leaves in PFD significantly improves the optical qualities of the leaf, allowing for high-resolution imaging at greater depths compared to using water as a mounting medium. This is because PFD has a low surface tension, which allows it to infiltrate the air spaces within the leaf tissue without causing significant physiological impact.

The following diagram illustrates the workflow for using this compound as an optical clearing agent in microscopy.

References

Methodological & Application

Application Notes and Protocols for Perfluorodecalin-Enhanced Oxygen Delivery in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecalin (PFD) is a synthetic, biocompatible perfluorocarbon with a high capacity for dissolving gases, including oxygen. In cell culture, PFD serves as an oxygen carrier, mitigating hypoxia and enhancing the viability, proliferation, and metabolic function of cells. This is particularly critical in high-density cultures, 3D cell models like organoids, and bioreactor systems where oxygen diffusion can be a significant limiting factor. PFD is chemically and biologically inert, ensuring it does not interfere with cellular processes. Its ability to form a separate, immiscible layer or a stable emulsion within the culture medium allows for a sustained and controlled oxygen supply to the pericellular environment.

Mechanism of Action: Enhanced Oxygen Delivery

This compound's primary role in cell culture is to function as an oxygen reservoir. Due to its high oxygen solubility, which is significantly greater than that of the culture medium, it can be pre-loaded with oxygen and gradually release it to the cells as they consume it. This maintains a stable pericellular oxygen concentration, preventing the onset of hypoxic conditions. By averting a drop in oxygen levels, PFD helps maintain normal aerobic metabolic pathways, steering cells away from inefficient anaerobic glycolysis that leads to the accumulation of lactate and a decrease in pH, both of which can be detrimental to cell health and productivity.

Caption: Logical workflow of PFD in maintaining normoxia.

Quantitative Data Presentation

The supplementation of cell culture media with this compound has been shown to significantly improve key culture parameters. The following tables summarize the quantitative effects of PFD on oxygen transfer and cell growth.

| Parameter | Control (No PFD) | 20% (v/v) PFD | Enhancement | Reference |

| Oxygen Mass Transfer Coefficient (kLa) in YPD Medium (h⁻¹) | 19.6 | 64.6 | 230% | [1] |

| Oxygen Mass Transfer Coefficient (kLa) in Water (h⁻¹) | - | - | 25% | [1] |

| Cell Line | Culture Condition | Outcome | Improvement | Reference |

| BHK-21 | Liquid/liquid culture with oxygenated PFD | Increased cell density | ~250% | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion

This protocol describes two common methods for preparing a sterile PFD emulsion for addition to cell culture media. The target concentration of PFD in the final culture medium is typically between 10-20% (v/v).

Method A: Sonication

-

Materials:

-

This compound (sterile)

-

Cell culture grade surfactant (e.g., Pluronic F-68)

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile, conical tube

-

Probe sonicator with a microtip

-

-

Procedure:

-

In a sterile conical tube, combine PFD and the aqueous phase (medium or PBS) at the desired ratio (e.g., 1:4 for a 20% emulsion).

-

Add the surfactant to a final concentration of 1-2% (w/v).

-

Place the tube in an ice bath to dissipate heat generated during sonication.

-

Insert the sterile sonicator probe into the mixture, ensuring the tip is submerged but not touching the bottom of the tube.

-

Sonicate the mixture using a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) at a low amplitude (e.g., 20-30% of maximum) to minimize foaming and heat generation.

-

Continue sonication for a total of 5-10 minutes, or until a stable, milky-white emulsion is formed.

-

Visually inspect the emulsion for stability; a stable emulsion will not separate into layers upon standing for at least 30 minutes.

-

The sterile PFD emulsion is now ready to be added to the cell culture.

-

Method B: High-Pressure Homogenization

-

Materials:

-

This compound (sterile)

-

Cell culture grade surfactant (e.g., Pluronic F-68)

-

Sterile cell culture medium or PBS

-

High-pressure homogenizer

-

-

Procedure:

-

Prepare a pre-emulsion by mixing PFD, the aqueous phase, and surfactant in a sterile container.

-

Prime the high-pressure homogenizer with sterile water or PBS according to the manufacturer's instructions.

-

Process the pre-emulsion through the homogenizer at a pressure of 1000-1500 bar (approximately 14,500-21,750 psi).

-

Collect the resulting emulsion in a sterile container.

-

For a more uniform and smaller droplet size, repeat the homogenization process for 2-3 cycles.

-

The sterile PFD emulsion is ready for use in cell culture.

-

Caption: Workflow for PFD emulsion preparation.

Protocol 2: Evaluating the Effect of PFD on Cell Viability and Proliferation under Hypoxia

This protocol outlines a typical experiment to assess the benefits of PFD supplementation on cell viability and proliferation under hypoxic conditions.

-

Cell Seeding:

-

Seed the mammalian cell line of interest (e.g., CHO, HEK293, HepG2) into appropriate culture vessels (e.g., 96-well plates for viability assays, T-25 flasks for proliferation studies).

-

Allow the cells to attach and enter the exponential growth phase (typically 24 hours).

-

-

Experimental Groups:

-

Normoxia Control: Cells cultured in standard medium without PFD, incubated under normoxic conditions (e.g., 21% O₂, 5% CO₂).

-

Hypoxia Control: Cells cultured in standard medium without PFD, incubated under hypoxic conditions (e.g., 1-5% O₂, 5% CO₂).

-

Normoxia + PFD: Cells cultured in medium supplemented with 10-20% (v/v) PFD emulsion, incubated under normoxic conditions.

-

Hypoxia + PFD: Cells cultured in medium supplemented with 10-20% (v/v) PFD emulsion, incubated under hypoxic conditions.

-

-

Incubation:

-

Place the culture vessels in their respective incubators (normoxic or hypoxic chamber) for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the normoxia control group.

-

-

Assessment of Cell Proliferation (Cell Counting):

-

At the end of the incubation period, detach the cells from the T-25 flasks using trypsin.

-

Resuspend the cells in a known volume of culture medium.

-

Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Compare the cell counts between the different experimental groups.

-

Protocol 3: Measurement of Lactate Production

This protocol measures the concentration of lactate in the cell culture medium as an indicator of anaerobic metabolism.

-

Sample Collection:

-

At the end of the experimental incubation, collect a sample of the cell culture supernatant from each experimental group.

-

Centrifuge the samples to pellet any detached cells and debris.

-

-

Lactate Assay:

-

Use a commercial lactate assay kit according to the manufacturer's instructions.

-

Typically, this involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and a colorimetric probe.

-

Incubate the reaction for the specified time.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Determine the lactate concentration based on a standard curve.

-

Signaling Pathway: PFD-Mediated Prevention of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Activation

Under hypoxic conditions, cells activate a signaling cascade primarily mediated by the transcription factor HIF-1α. In the presence of oxygen, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

By maintaining a sufficient pericellular oxygen concentration, this compound prevents the initial trigger for HIF-1α stabilization. This, in turn, keeps the HIF-1α signaling pathway inactive, preventing the metabolic shift towards anaerobic glycolysis and promoting normal cellular function.

Caption: PFD prevents HIF-1α stabilization.

References

Application Note: Enhancing Live-Cell Imaging Resolution with Perfluorodecalin

Introduction

Live-cell imaging is a cornerstone of modern biological research, enabling the study of dynamic cellular processes in real-time. However, achieving high resolution is often hampered by optical aberrations that arise from refractive index (RI) mismatches between the cell, the surrounding aqueous medium, and the microscope objective. Perfluorodecalin (PFD), a biologically inert, non-toxic perfluorocarbon, offers a simple and effective solution to this challenge. Its unique physical properties make it an ideal medium for improving image quality in various microscopy applications, including confocal, two-photon, and light-sheet microscopy.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for using PFD to enhance live-cell imaging resolution.

Principle of Operation: Refractive Index Matching

The primary mechanism by which this compound (PFD) enhances imaging resolution is through refractive index matching.[2] Light bends and scatters when it passes through materials with different refractive indices. In a typical live-cell imaging setup, light travels from the glass coverslip (RI ≈ 1.52), through the aqueous cell culture medium (RI ≈ 1.33-1.34), and into the cell itself (cytoplasm RI ≈ 1.35-1.37).[3][4] This series of RI mismatches causes spherical aberrations and light scattering, which degrade image quality, reduce signal intensity, and limit imaging depth.

PFD has a refractive index that is closer to that of cellular components than standard culture media. By replacing the aqueous medium with PFD, the RI mismatch is minimized. This leads to a more uniform optical path, reducing light scattering and aberrations, which in turn results in sharper, brighter images with improved resolution, especially when imaging deep within samples.[1]

Furthermore, PFD has a high capacity for dissolving gases like oxygen and carbon dioxide. This property is highly beneficial for long-term live-cell imaging, as it can help maintain cellular respiration and viability by ensuring a stable oxygen supply, a factor that can be limiting in sealed imaging chambers.

Key Features and Benefits

-

Improved Image Resolution and Clarity: Minimizes spherical aberrations and light scattering for sharper images.

-

Increased Imaging Depth: Enables clearer visualization of structures deeper within cells and tissues.

-

Enhanced Signal-to-Noise Ratio: Reduced light scattering leads to a stronger signal and less background noise.

-

Biocompatibility: PFD is chemically and biologically inert, ensuring minimal impact on cell physiology.

-

Oxygenation: High gas solubility supports cell viability during extended time-lapse imaging experiments.

-

Ease of Use: Can be readily applied to existing live-cell imaging setups with minimal modification.

Applications

The use of PFD as an imaging medium is applicable to a wide range of live-cell imaging techniques and biological samples:

-

Confocal and Multiphoton Microscopy: Significantly improves resolution and imaging depth in optically dense samples.

-

3D Cell Culture Imaging: Ideal for imaging spheroids, organoids, and other 3D cultures where light scattering is a major issue.

-

Long-Term Time-Lapse Imaging: The oxygen-carrying capacity of PFD helps maintain cell health over extended imaging periods.

-

Tissues and Small Organisms: While this note focuses on cultured cells, PFD is highly effective for imaging through air-filled spaces in tissues like plant leaves.

Quantitative Data Summary

The following table summarizes the refractive indices of various components relevant to live-cell imaging, highlighting the advantage of using this compound.

| Material | Typical Refractive Index (RI) | Reference |

| This compound (PFD) | ~1.31 | |

| Water | ~1.333 | |

| PBS (Phosphate-Buffered Saline) | ~1.333 | |

| Live-cell Imaging Medium (e.g., DMEM) | ~1.337 | |

| Mammalian Cell Cytoplasm | 1.35 - 1.37 | |

| Mammalian Cell Nucleus | 1.35 - 1.36 | |

| Mammalian Cell Nucleolus | 1.37 - 1.38 | |

| Silicone Immersion Oil | ~1.40 | |

| Standard Immersion Oil | ~1.515 | |

| Glass Coverslip (#1.5) | ~1.52 |

Note: Refractive indices of cellular components can vary between cell types and with cell state.

Visualized Workflows and Principles

Caption: How PFD reduces light scattering and aberration.

Caption: Step-by-step workflow for using PFD in live-cell imaging.

Experimental Protocols

This section provides a detailed protocol for using PFD with adherent mammalian cells grown in glass-bottom dishes.

Materials:

-

Adherent cells of interest

-

35 mm glass-bottom imaging dishes (or other suitable imaging chambers)

-

Standard cell culture medium (e.g., DMEM, MEM)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (PFD), sterile

-

Pipettes and sterile tips

Protocol:

-

Cell Seeding:

-

Culture your adherent cells of interest using standard sterile techniques.

-

The day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. This ensures that individual cells or small colonies can be clearly visualized.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for proper adherence and spreading.

-

-

Preparation for Imaging:

-

On the day of the experiment, ensure the cells are healthy and have reached the desired confluency.

-

If your experimental design requires labeling with fluorescent dyes or transfection with fluorescent proteins, perform these steps according to your standard protocols before proceeding.

-

Pre-warm the PFD and any required imaging media to 37°C.

-

-

PFD Application:

-

Carefully transport the imaging dish to the microscope stage or a sterile cell culture hood.

-

Gently aspirate the existing culture medium from the dish, taking care not to disturb the adherent cell layer. It is acceptable to leave a very thin film of medium covering the cells.

-

Using a sterile pipette, slowly and gently add PFD to the dish. Add enough PFD to completely cover the cell layer (typically 1-2 mL for a 35 mm dish). Because PFD is denser than the residual aqueous medium, it will settle to the bottom and displace the remaining medium.

-

-

Equilibration:

-

Allow the dish to sit for 5-10 minutes at room temperature or on the heated microscope stage. This allows for temperature equilibration and for the PFD to fully settle.

-

-

Microscopy and Image Acquisition:

-

Place the dish on the microscope stage.

-

If using an oil immersion objective, apply immersion oil to the objective lens. Note that the refractive index of PFD (~1.31) is different from that of standard immersion oil (~1.52). While PFD primarily improves the optical path through the sample, using the correct immersion oil for your objective remains critical.

-

Bring the cells into focus and proceed with your imaging experiment (e.g., acquiring z-stacks, time-lapse series). You should observe a noticeable improvement in image clarity and brightness.

-

-

Post-Imaging Cell Culture (Optional):

-

If you wish to continue culturing the cells after imaging, PFD can be removed.

-

Carefully aspirate the PFD from the dish.

-

Gently wash the cells two times with pre-warmed sterile PBS to remove any residual PFD.

-